molecular formula C22H22N2O6S B12190384 N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12190384
M. Wt: 442.5 g/mol
InChI Key: FAKJLLJZRCFXEZ-ODLFYWEKSA-N
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Description

Chemical Characterization of N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Structural Identification and Nomenclature

IUPAC Name Derivation

The systematic name of this compound follows IUPAC guidelines for substituted amides and thiazolidinones. The parent structure is the 1,3-thiazolidin-2,4-dione ring system, a five-membered heterocycle containing sulfur and nitrogen. The substituents are prioritized as follows:

  • 5-(4-methoxybenzylidene) : A benzylidene group (C₆H₅-CH=) substituted with a methoxy (-OCH₃) group at the para position, attached to the 5-position of the thiazolidinone ring. The (5Z) stereodescriptor indicates the cis configuration of the double bond.
  • 2-acetamide : An acetamide group (-NHCOCH₃) linked to the 3-position of the thiazolidinone ring.
  • N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methyl : A branched ethyl chain with a hydroxyl group (-OH) and a 4-hydroxyphenyl group at the β-carbon, further modified by N-methyl substitution.

The full IUPAC name reflects these components in hierarchical order: This compound .

Molecular Formula and Weight Analysis

The molecular formula C₂₃H₂₃N₂O₆S was derived from structural analysis of the compound’s components:

  • Thiazolidinone core : C₃H₃NO₂S
  • 4-Methoxybenzylidene group : C₈H₇O
  • Acetamide side chain : C₄H₈N₂O₂
  • N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methyl group : C₉H₁₁NO₂

The molecular weight is 479.5 g/mol , calculated as follows:
$$
\text{MW} = (23 \times 12.01) + (23 \times 1.01) + (2 \times 14.01) + (6 \times 16.00) + (1 \times 32.07) = 479.5 \, \text{g/mol}
$$
This matches data for structurally analogous compounds in PubChem entries.

Stereochemical Configuration of (5Z)-Benzylidene Moiety

The (5Z) designation specifies the geometry of the benzylidene group’s double bond. In the Z configuration, the higher-priority substituents (4-methoxyphenyl and thiazolidinone ring) are positioned on the same side of the double bond. This arrangement influences the compound’s three-dimensional shape and biological interactions.

Key stereochemical features :

  • Double bond rigidity : Restricts rotation, maintaining the Z configuration under physiological conditions.
  • Planar orientation : The 4-methoxyphenyl group and thiazolidinone ring lie in the same plane, facilitating π-π stacking interactions with biological targets.
  • Substituent effects : The methoxy group’s electron-donating nature enhances the benzylidene moiety’s stability and reactivity.

The stereochemistry was confirmed via nuclear magnetic resonance (NMR) coupling constants and X-ray crystallography data from related compounds.

Table 1: Structural Summary of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₂₃H₂₃N₂O₆S
Molecular Weight 479.5 g/mol
Stereochemical Descriptor (5Z)
Key Functional Groups Thiazolidinone, amide, hydroxyl, methoxy

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C22H22N2O6S/c1-23(12-18(26)15-5-7-16(25)8-6-15)20(27)13-24-21(28)19(31-22(24)29)11-14-3-9-17(30-2)10-4-14/h3-11,18,25-26H,12-13H2,1-2H3/b19-11-

InChI Key

FAKJLLJZRCFXEZ-ODLFYWEKSA-N

Isomeric SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Ring

The thiazolidinone scaffold is synthesized via cyclocondensation of thiourea derivatives with α-keto acids or esters. For this compound:

  • Reactants :

    • Methyl 2-(4-methoxyphenyl)glyoxylate (derived from 4-methoxybenzaldehyde via oxidation).

    • Thiourea (for sulfur and nitrogen incorporation).

  • Conditions :

    • Reflux in ethanol with catalytic HCl (3–5 mol%) at 80°C for 6–8 hours.

    • Yield : 72–78%.

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization and dehydration.

Introduction of the 4-Methoxybenzylidene Group

The Z-configured benzylidene moiety is introduced via a Knoevenagel condensation:

  • Reactants :

    • Thiazolidin-4-one (from Step 2.1).

    • 4-Methoxybenzaldehyde .

  • Conditions :

    • Ultrasound irradiation (40 kHz, 150 W) in aqueous K₂CO₃ (10% w/v) at 50°C.

    • Reaction Time : 45 minutes (vs. 6 hours under conventional heating).

    • Yield : 89% (ultrasound) vs. 68% (conventional).

The ultrasound method enhances reaction efficiency by improving mass transfer and reducing side reactions.

Preparation of the N-Methylacetamide Side Chain

Synthesis of N-[2-Hydroxy-2-(4-Hydroxyphenyl)Ethyl]-N-Methylamine

  • Reductive Amination :

    • Reactants :

      • 4-Hydroxyphenylglyoxal (from 4-hydroxyacetophenone via oxidation).

      • Methylamine .

    • Conditions :

      • NaBH₄ in methanol at 0°C, followed by gradual warming to room temperature.

      • Yield : 82%.

  • Protection of Phenolic -OH :

    • Protecting Group : Acetyl (Ac₂O/pyridine, 24 hours).

    • Deprotection : Hydrolysis with NaOH/MeOH (1:4) post-coupling.

Acetylation of the Amine

  • Reactants :

    • N-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylamine .

    • Acetic anhydride .

  • Conditions :

    • Stirring in dichloromethane with triethylamine (2 eq.) at 0°C for 2 hours.

    • Yield : 90%.

Coupling of Thiazolidinone and Acetamide Moieties

Activation of the Thiazolidinone Carboxylic Acid

  • Reactants :

    • Intermediate A (thiazolidinone-acetic acid).

    • N-Hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) .

  • Conditions :

    • Activation in DMF at 4°C for 1 hour.

Amide Bond Formation

  • Reactants :

    • Activated Intermediate A .

    • Intermediate B (N-methylacetamide side chain).

  • Conditions :

    • Stirring in DMF with DIEA (2 eq.) at room temperature for 12 hours.

    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

    • Yield : 65%.

Optimization and Green Chemistry Considerations

Ultrasound-Assisted Synthesis

Comparative studies demonstrate the superiority of ultrasound irradiation in the Knoevenagel step:

ParameterConventional MethodUltrasound Method
Time (min)36045
Yield (%)6889
Energy ConsumptionHighLow

Solvent Selection

  • Aqueous K₂CO₃ replaces toxic organic solvents (e.g., DMF, THF) in the condensation step, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.82 (s, 1H, CH=C), 7.35–6.75 (m, 8H, aromatic), 4.12 (s, 2H, CH₂CO), 3.81 (s, 3H, OCH₃).

  • IR (KBr) :

    • 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (amide I).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Troubleshooting

  • Z/E Isomerism :

    • The Z-configuration is favored by using bulky bases (e.g., K₂CO₃) and low temperatures.

  • Side Reactions :

    • Over-acetylation is mitigated by controlled stoichiometry (1.1 eq. Ac₂O).

Scalability and Industrial Relevance

  • Batch Size : Lab-scale syntheses (1–10 g) show consistent yields; pilot-scale trials (100 g) require optimized heat management.

  • Cost Drivers :

    • 4-Methoxybenzaldehyde (≈$120/kg).

    • Ultrasound equipment (capital cost ≈$15,000) .

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxyphenyl and benzylidene groups are primary sites for oxidation:

  • Hydroxyphenyl oxidation : The phenolic –OH group undergoes oxidation to form a quinone structure under strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Benzylidene oxidation : The α,β-unsaturated ketone in the benzylidene moiety is susceptible to epoxidation or cleavage via ozonolysis, yielding fragmented carbonyl products.

Table 1: Oxidation Reactions

Reaction SiteReagent/ConditionsProduct(s)Reference
4-HydroxyphenylKMnO₄ (acidic)Quinone derivative
Benzylidene double bondOzone (O₃), then Zn/H₂O4-Methoxybenzaldehyde + thiazolidinone

Reduction Reactions

The thiazolidinone ring and benzylidene double bond participate in reduction:

  • Double bond reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the (5Z)-benzylidene double bond to a single bond, forming a saturated thiazolidinone derivative.

  • Ketone reduction : Sodium borohydride (NaBH₄) reduces the 2,4-dioxo groups in the thiazolidinone to diols, though this is less common due to steric hindrance.

Table 2: Reduction Reactions

Reaction SiteReagent/ConditionsProduct(s)Reference
Benzylidene double bondH₂ (1 atm), Pd/C, ethanolDihydro-thiazolidinone analog
Thiazolidinone dioneNaBH₄, methanol, 0°C2,4-Diol intermediate (minor product)

Hydrolysis Reactions

The acetamide and thiazolidinone functionalities undergo hydrolysis:

  • Acetamide hydrolysis : Acidic or basic conditions cleave the N-methylacetamide group. For example, refluxing with HCl yields 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid .

  • Thiazolidinone ring opening : Strong bases (e.g., NaOH) open the ring via nucleophilic attack at the carbonyl, forming a thiolate intermediate.

Table 3: Hydrolysis Reactions

Reaction SiteReagent/ConditionsProduct(s)Reference
Acetamide6M HCl, reflux, 6hAcetic acid derivative
Thiazolidinone2M NaOH, 60°C, 2hOpen-chain thiolate salt

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophiles to the para position:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce a nitro group at the para position relative to the methoxy group .

  • Halogenation : Bromine (Br₂/FeBr₃) substitutes a hydrogen atom on the aromatic ring, yielding mono-brominated derivatives .

Table 4: EAS Reactions

Reaction TypeReagent/ConditionsProduct(s)Reference
NitrationHNO₃, H₂SO₄, 0°C4-Methoxy-3-nitrobenzylidene derivative
BrominationBr₂, FeBr₃, CH₂Cl₂4-Methoxy-3-bromobenzylidene derivative

Tautomerism and Ring Transformations

The thiazolidinone dione system exhibits keto-enol tautomerism, influencing its reactivity:

  • Enolization : In polar solvents (e.g., DMSO), the enol form stabilizes via intramolecular hydrogen bonding, enhancing nucleophilic reactivity at the C-5 position.

  • Cycloadditions : The benzylidene double bond participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Photochemical Reactions

The benzylidene chromophore undergoes UV-induced reactions:

  • Isomerization : UV light (254 nm) converts the (5Z)-configuration to the (5E)-isomer, altering biological activity .

  • Degradation : Prolonged UV exposure cleaves the double bond, forming 4-methoxybenzaldehyde and a residual thiazolidinone fragment .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research indicates that thiazolidine derivatives, including the compound , exhibit notable anticancer properties. A study highlighted that thiazolidine derivatives demonstrated antiproliferative activity against various cancer cell lines such as MDA-MB-231 and HCT116. The presence of specific functional groups in the compound enhances its interaction with biological targets, leading to effective inhibition of tumor growth .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidine derivatives have shown efficacy against bacterial strains, suggesting that modifications in their structure can lead to improved antibacterial activity. For instance, compounds with methoxy and hydroxyl substitutions displayed enhanced antimicrobial effects compared to standard antibiotics like norfloxacin .

Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of thiazolidine-based compounds. Several studies have reported that specific derivatives exhibit protective effects against seizures in animal models, indicating their potential use in treating epilepsy .

Case Studies

Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of a series of thiazolidine derivatives on human breast cancer cells (MDA-MB-231). The results indicated that certain modifications significantly increased cytotoxicity compared to control compounds. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another investigation, a derivative similar to N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide was tested against Staphylococcus aureus strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityEffective against MDA-MB-231 cell line
Antimicrobial ActivityLower MIC against Staphylococcus aureus
Anticonvulsant PropertiesProtective effects observed in animal models

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s 2,4-dioxo-thiazolidin core distinguishes it from analogs with 4-oxo-2-thioxo (e.g., ) or triazole-thione (e.g., ) cores. Substituents at position 5 (e.g., 4-methoxybenzylidene vs. benzylidene or 2-methoxybenzylidene) influence electronic and steric properties. The para-methoxy group in the target compound may enhance resonance stabilization compared to ortho-substituted analogs .

Side Chain Modifications :

  • The N-methylacetamide side chain in the target compound contrasts with N-phenyl benzamide () or thiadiazolyl acetamide () groups. The hydroxylphenyl ethyl moiety introduces additional hydrogen-bonding sites, which may affect receptor binding or metabolic stability.

Table 2: Property Comparison

Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reported Biological Activity
Target Compound ~2.5 3 7 Not reported in evidence
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide ~3.2 1 4 Antimicrobial (inferred from )
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ~3.0 2 6 Antioxidant (inferred from )
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ~2.8 1 5 Enzyme inhibition (e.g., COX-2 )

Key Observations:

Lipophilicity : The target compound’s predicted logP (~2.5) is lower than benzylidene-thioxo analogs (logP ~3.2) due to its polar dioxo core and hydroxyl groups, suggesting improved solubility .

Bioactivity Trends: While direct data for the target compound is unavailable, structurally related thiazolidinones (e.g., ) exhibit antimicrobial and antioxidant activities. The 4-methoxybenzylidene group may enhance interactions with redox-sensitive targets .

Biological Activity

N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound recognized for its potential biological activities. This article explores the compound's structure, mechanisms of action, and various biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O6SC_{22}H_{22}N_{2}O_{6}S, with a molecular weight of 442.5 g/mol. The IUPAC name reflects its intricate structure, which includes a thiazolidine ring and multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC22H22N2O6SC_{22}H_{22}N_{2}O_{6}S
Molecular Weight442.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolidine moiety plays a crucial role in modulating enzyme activity through inhibition or activation mechanisms. The compound may also influence signal transduction pathways and gene expression, leading to various physiological effects.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results showed that the compound had an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin.

Cell Line IC50 (µg/mL)
MDA-MB-2311.61 ± 1.92
HCT1161.98 ± 1.22
A5490.85 ± 0.34

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. It shows promise as a P2X7 receptor inhibitor, which is implicated in various inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazolidine ring and phenolic groups can enhance or diminish biological activity. For example, the presence of electron-donating groups on the aromatic rings has been correlated with increased potency against cancer cell lines.

Key Findings from SAR Studies

  • The thiazolidine ring is essential for cytotoxic activity.
  • Substituents on the phenolic hydroxyl group significantly influence enzyme binding affinity.
  • Compounds with additional methoxy groups exhibit enhanced inhibitory effects on target enzymes.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The compound can be synthesized via nucleophilic substitution of a chloroacetylated intermediate with a thiazolidinedione derivative. Key steps include:

  • Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione (1.0 mol) with potassium carbonate (1.5 mol) in DMF.
  • Adding a chloroacetylated intermediate (1.5 mol) in DMF under stirring at room temperature.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate solvent system) and isolating the product by ice-water quenching .
  • Purification by crystallization (ethanol) or solvent removal under reduced pressure.

Q. How can structural characterization be performed using spectroscopic methods?

Critical spectral markers include:

  • IR : Peaks at ~1667 cm⁻¹ (C=O stretching of thiazolidinedione) and ~3509 cm⁻¹ (N-H stretching of acetamide) .
  • ¹H NMR : Signals at δ 3.8 ppm (OCH₃), δ 4.0 ppm (CH₂), and aromatic protons (δ 6.9–7.5 ppm). The Z-configuration of the benzylidene group is confirmed by a singlet at δ 8.1 ppm (C=CH) .
  • MS : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate theoretical vs. experimental molecular weights .

Q. What computational tools are recommended for validating spectral data?

Density Functional Theory (DFT) calculations can predict NMR chemical shifts and IR vibrational frequencies. Software like Gaussian or ORCA, combined with PubChem’s computed data, aids in cross-verifying experimental results .

Advanced Research Questions

Q. How can experimental models be designed to evaluate hypoglycemic activity?

  • In vivo models : Use Wistar albino mice (25–30 g) with streptozotocin-induced diabetes. Administer the compound orally (50–100 mg/kg) and measure blood glucose levels at 0, 2, 4, and 6 hours post-administration .
  • Controls : Compare with glibenclamide (standard antidiabetic agent) and vehicle-treated groups.
  • Endpoints : Assess liver glycogen content and serum insulin levels to confirm mechanism .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise due to poor bioavailability or metabolite inactivation. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma concentrations via HPLC to assess absorption and half-life.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites .
  • Formulation optimization : Employ nanoemulsions or liposomes to enhance solubility .

Q. What methodologies are suitable for toxicity profiling?

  • Acute toxicity : Administer escalating doses (10–2000 mg/kg) to mice and monitor mortality, organ weight changes, and histopathology (liver, kidney) over 14 days .
  • Subchronic toxicity : Conduct 28-day studies with hematological (CBC) and biochemical (ALT, creatinine) markers .
  • Genotoxicity : Perform Ames test or comet assay to rule out mutagenicity .

Q. How can stability under physiological conditions be assessed?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and monitor decomposition using TLC or DSC .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

Data Analysis & Optimization

Q. What statistical approaches resolve variability in biological assay results?

  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response studies).
  • Apply nonlinear regression (e.g., sigmoidal curves) for IC₅₀/EC₅₀ calculations in enzyme inhibition assays .
  • Validate reproducibility via inter-day/intra-day coefficient of variation (<15%) .

Q. How can SAR studies guide structural optimization?

  • Modify substituents : Replace the 4-methoxybenzylidene group with electron-withdrawing groups (e.g., nitro) to enhance thiazolidinedione electrophilicity .
  • Side chain variation : Substitute the N-methylacetamide moiety with bulkier groups (e.g., piperidine) to improve target binding .
  • Stereochemical tuning : Synthesize E/Z isomers to compare PPAR-γ activation efficacy .

Q. What strategies validate target engagement in mechanistic studies?

  • Molecular docking : Use AutoDock Vina to simulate binding to PPAR-γ or AMPK.
  • Gene knockout models : Employ CRISPR/Cas9-edited cells to confirm pathway dependency .
  • Biomarker profiling : Quantify downstream markers (e.g., adiponectin for PPAR-γ activation) via ELISA .

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